(5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride
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Overview
Description
(5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O It is a derivative of piperidine and pyridine, two important heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the reduction of a piperidinone intermediate using phenylsilane and an iron complex as a catalyst . This method promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes.
Chemical Reactions Analysis
Types of Reactions
(5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different piperidine or pyridine derivatives.
Scientific Research Applications
(5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperidinone: A derivative of piperidine with a ketone group.
Uniqueness
(5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride is unique due to its specific combination of piperidine and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-piperidin-4-ylpyridin-2-yl)methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-8-11-2-1-10(7-13-11)9-3-5-12-6-4-9;;/h1-2,7,9,12,14H,3-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWIMJCMZUGUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=C(C=C2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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